molecular formula C6H11N3S B14462895 N-Butan-2-yl-N-cyanothiourea CAS No. 68695-78-3

N-Butan-2-yl-N-cyanothiourea

Cat. No.: B14462895
CAS No.: 68695-78-3
M. Wt: 157.24 g/mol
InChI Key: POPVDLKVWUFCLQ-UHFFFAOYSA-N
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Description

N-Butan-2-yl-N-cyanothiourea is a substituted thiourea derivative with the molecular formula C₆H₁₁N₃S. Its structure consists of a thiourea core (NH–C(S)–NH) modified with a branched butan-2-yl (sec-butyl) group and a cyano (–CN) substituent on adjacent nitrogen atoms. The compound’s IUPAC name reflects its substitution pattern: the butan-2-yl group (CH(CH₂CH₃)CH₂–) occupies one nitrogen, while the cyano group occupies the other. Thiourea derivatives are renowned for their diverse applications, including roles in coordination chemistry, biological activity, and material science, driven by their ability to act as ligands or pharmacophores .

Properties

CAS No.

68695-78-3

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

IUPAC Name

1-butan-2-yl-1-cyanothiourea

InChI

InChI=1S/C6H11N3S/c1-3-5(2)9(4-7)6(8)10/h5H,3H2,1-2H3,(H2,8,10)

InChI Key

POPVDLKVWUFCLQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(C#N)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butan-2-yl-N-cyanothiourea typically involves the reaction of butan-2-ylamine with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Butan-2-yl-N-cyanothiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thioureas.

Scientific Research Applications

N-Butan-2-yl-N-cyanothiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Butan-2-yl-N-cyanothiourea involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The thiourea moiety can also form hydrogen bonds with target molecules, further influencing its activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

N-Butan-2-yl-N-cyanothiourea belongs to a broader class of N,N′-disubstituted thioureas. Key analogs and their distinguishing features include:

N-Butyl-N-cyano-S-methylisothiourea ()
  • Structure: Features a straight-chain butyl group, a cyano group, and a methylthio (–SMe) substituent.
  • Key Differences :
    • The butyl group is linear (vs. branched butan-2-yl in the target compound), altering steric and solubility profiles.
    • The presence of a methylthio group introduces a thioether linkage, which may reduce hydrogen-bonding capacity compared to unmodified thioureas .
N-Benzoyl-N′-4-cyanophenyl Thiourea ()
  • Structure: Incorporates aromatic substituents (benzoyl and 4-cyanophenyl groups).
  • Key Differences: Aromatic rings enhance conjugation, influencing electronic properties (e.g., UV-Vis absorption) and redox behavior. The nitro group in N-(4-nitrobenzoyl)-N′-4-cyanophenyl thiourea introduces strong electron-withdrawing effects, significantly lowering reduction potentials compared to aliphatic analogs .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound Butan-2-yl, Cyano 157.24 –CN, –C(S)–NH– Hypothetical metal coordination
N-Butyl-N-cyano-S-methylisothiourea Butyl, Cyano, S-Methyl 187.30 (calculated) –CN, –SMe, –C(S)–NH– Reduced H-bonding capacity
N-Benzoyl-N′-4-cyanophenyl thiourea Benzoyl, 4-Cyanophenyl 295.34 –C=O, –CN, –C(S)–NH– Antibacterial, E⁰ = −1.2 V

Table 2: Electrochemical Data from Cyclic Voltammetry ()

Compound Functional Group Reduction Potential (V vs. Ag/AgCl)
N-(4-Nitrobenzoyl)-N′-4-cyanophenyl –NO₂ −0.85
N-Benzoyl-N′-4-cyanophenyl –CN −1.2

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